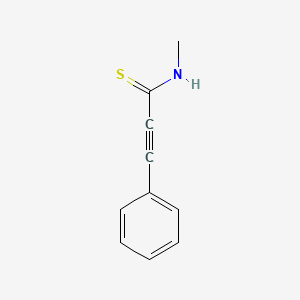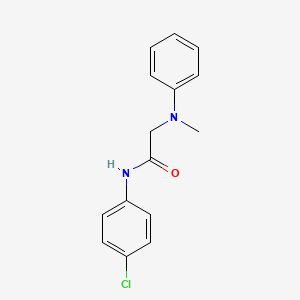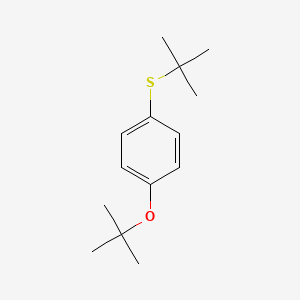
1-tert-Butoxy-4-(tert-butylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butoxy-4-(tert-butylsulfanyl)benzene is an organic compound characterized by the presence of both tert-butoxy and tert-butylsulfanyl groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-tert-Butoxy-4-(tert-butylsulfanyl)benzene typically involves the reaction of 4-tert-butylphenol with 1-bromobutane under phase transfer catalysis conditions. The reaction is carried out in the presence of potassium hydroxide as a base at 60°C, utilizing a multi-site phase transfer catalyst to enhance the reaction rate and yield . This method is favored for its simplicity, high conversion rates, and environmentally friendly nature.
Analyse Chemischer Reaktionen
1-tert-Butoxy-4-(tert-butylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic substitution reactions, where the tert-butylsulfanyl group can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-tert-Butoxy-4-(tert-butylsulfanyl)benzene finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology and Medicine: The compound’s derivatives are explored for potential biological activities and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-tert-Butoxy-4-(tert-butylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The tert-butylsulfanyl group can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include electrophilic and nucleophilic substitution reactions, as well as redox processes .
Vergleich Mit ähnlichen Verbindungen
1-tert-Butoxy-4-(tert-butylsulfanyl)benzene can be compared with similar compounds such as:
tert-Butylbenzene: Lacks the tert-butoxy group, resulting in different reactivity and applications.
1-Bromo-4-(tert-butylsulfanyl)benzene: Contains a bromine atom instead of the tert-butoxy group, leading to different chemical behavior and uses.
4-tert-Butylphenol:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
60852-04-2 |
|---|---|
Molekularformel |
C14H22OS |
Molekulargewicht |
238.39 g/mol |
IUPAC-Name |
1-tert-butylsulfanyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H22OS/c1-13(2,3)15-11-7-9-12(10-8-11)16-14(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
VAZBKWJIDDJBNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=C(C=C1)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)

![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
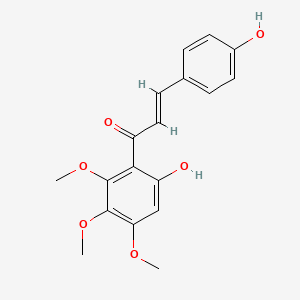


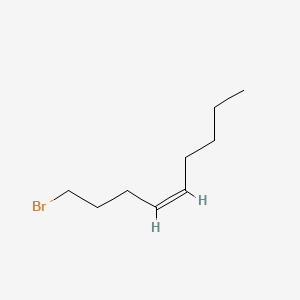
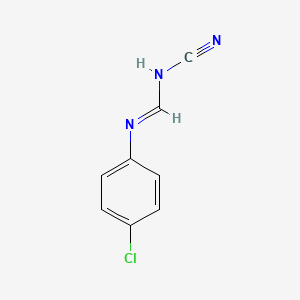
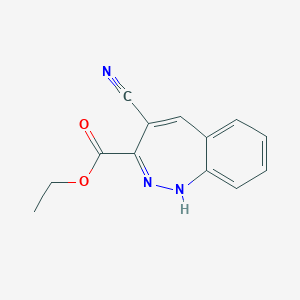
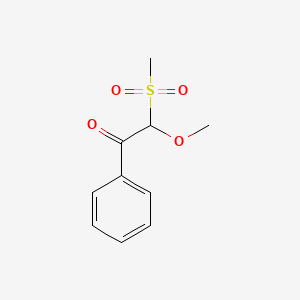
![1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14613890.png)
